K-8012

RXRα Antagonism Transactivation Assay Nuclear Receptor

Researchers studying nongenomic RXRα oncogenic signaling often encounter COX-dependent confounding effects when using sulindac. K-8012 (CAS 1346513-17-4) eliminates this variable, serving as a selective tool compound that targets the tRXRα-p85α interaction without COX inhibition. · Potent tRXRα antagonist: inhibits Gal4-RXRα-LBD transactivation (IC50: 9.2 μM) and coactivator peptide recruitment (IC50: 14.5 μM). · Structurally validated: co-crystal structure with RXRα LBD resolved at 2.2 Å (PDB: 4N5G), enabling rational design and virtual screening. · Supply reliability: available in multiple batch sizes, stored at -20°C and shipped under ambient or blue ice conditions for global delivery.

Molecular Formula C23H23FN4
Molecular Weight 374.5 g/mol
Cat. No. B12362505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-8012
Molecular FormulaC23H23FN4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4
InChIInChI=1S/C23H23FN4/c1-14(2)17-6-4-16(5-7-17)12-21-15(3)19(10-11-23-25-27-28-26-23)22-13-18(24)8-9-20(21)22/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,28)/b21-12-
InChIKeyXBRDZHUUARVXDN-MTJSOVHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-8012: RXRα Modulator Overview


The target compound, systematically named 5-(2-{(1Z)-5-fluoro-2-methyl-1-[4-(propan-2-yl)benzylidene]-1H-inden-3-yl}ethyl)-1H-tetrazole and commonly designated as K-8012 (CAS: 1346513-17-4), is a synthetic small molecule belonging to the sulindac-derived class of nonsteroidal anti-inflammatory drug (NSAID) analogs [1]. It is characterized by an indene core with a 5-fluoro substitution, a 4-isopropylbenzylidene moiety, and a tetrazole side chain . In contrast to its parent scaffold, K-8012 is not a cyclooxygenase (COX) inhibitor but functions as a selective modulator of the retinoid X receptor-alpha (RXRα), specifically targeting a novel binding site to regulate nongenomic oncogenic signaling [2].

Target RXRα selective modulator for nongenomic signaling studies
Binding Mode Novel non‑canonical tetrameric LBD site (PDB: 4N5G)
COX Activity Lacks COX‑inhibitory effect; decouples RXRα mechanism from anti‑inflammatory response

K-8012 vs. Sulindac Analogs


Scientific substitution with the parent compound sulindac or its active metabolite sulindac sulfide is invalid for studies focused on RXRα-dependent nongenomic signaling. K-8012 lacks the COX-inhibitory activity characteristic of the sulindac class and instead binds to a previously unrecognized site on the RXRα ligand-binding domain (LBD), which is distinct from the classical ligand-binding pocket [1]. This unique binding mode enables K-8012 to act as a selective antagonist of truncated RXRα (tRXRα), a cancer-relevant isoform, with a potency that sulindac cannot achieve [2]. Furthermore, even among other synthetic sulindac analogs such as K-8008, K-8012 demonstrates distinct and superior antagonistic potency in specific assays, underscoring the non-interchangeable nature of these derivatives [3].

COX‑2 Pharmacological Overlap
Sulindac and its active metabolites retain cyclooxygenase inhibition, which may confound RXRα‑specific nongenomic readouts in cancer models.
RXRα Binding Site Divergence
K‑8012 occupies a surface‑exposed tetrameric site distinct from the canonical ligand‑binding pocket; classical RXRα ligands and sulindac cannot replicate this interaction profile.
Antagonistic Potency Profile
The close analog K‑8008 shows reported lower potency in transactivation and coactivator disruption assays, limiting direct substitution when robust tRXRα antagonism is required.

K-8012 Quantitative Evidence Comparison


RXRα Transactivation Antagonism

In a direct head-to-head comparison using a Gal4-RXRα-LBD reporter system, K-8012 demonstrated significantly greater potency in inhibiting 9-cis-retinoic acid (9-cis-RA)-induced RXRα transactivation than both its parent drug sulindac and its close analog K-8008 [1].

RXRα Transactivation Antagonism
Head‑to‑head
IC50 9.2 µM (K‑8012) vs 13.2 µM (K‑8008); sulindac inactive
Supports transactivation assay compound selection
Gal4‑RXRα‑LBD reporter system with 9‑cis‑RA
RXRα Antagonism Transactivation Assay Nuclear Receptor Gal4 Reporter

RXRα-Coactivator Interaction Disruption

K-8012 is a more effective inhibitor of the interaction between RXRα LBD and its coactivator peptide, a key step in transcriptional activation, as measured by a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1].

Coactivator Interaction Disruption
Head‑to‑head
IC50 14.5 µM (K‑8012) vs 16.8 µM (K‑8008); sulindac much weaker
Supports coactivator disruption assay fit
TR‑FRET RXRα coactivator peptide competition assay
Protein-Protein Interaction Coactivator Peptide TR-FRET RXRα

Unique RXRα Tetrameric Binding Site

Crystallographic analysis reveals that K-8012 binds to a novel, surface-exposed site on the RXRα LBD, which is distinct from the canonical ligand-binding pocket (LBP) targeted by classical RXRα ligands [1]. This binding mode is unique to this class of sulindac analogs and is not shared by sulindac.

Tetrameric Binding Site
Structural evidence
Novel LBD tetramer interface site, 2.2 Å resolution
Enables structure‑based design and modeling studies
PDB 4N5G; distinct from canonical ligand‑binding pocket
Structural Biology X-ray Crystallography RXRα Novel Binding Site

K-8012 Research Applications


RXRα Nongenomic Signaling in Cancer

Based on its superior potency in RXRα transactivation and coactivator peptide competition assays (IC50: 9.2 μM and 14.5 μM, respectively) [1], K-8012 is the optimal tool compound for dissecting the nongenomic RXRα/PI3K/AKT survival pathway in cancer cells. Its ability to potently inhibit the interaction between tRXRα and the p85α regulatory subunit of PI3K, leading to suppressed AKT activation and apoptosis induction, makes it a superior choice over sulindac or K-8008 for this specific mechanistic inquiry.

RXRα SBDD & Computational Chemistry

The high-resolution (2.2 Å) crystal structure of K-8012 bound to the RXRα LBD tetramer (PDB ID: 4N5G) provides a unique and well-defined molecular starting point [1]. This structure, which reveals a novel, non-canonical binding site, is an invaluable resource for computational chemists and structural biologists engaged in virtual screening, molecular dynamics simulations, and the rational design of next-generation RXRα modulators. This structural data is a key differentiator not available for many other RXRα-targeting compounds.

COX-2 Negative Control in Oncology

K-8012, derived from the NSAID sulindac, lacks the COX-inhibitory activity of its parent [1]. This property makes it an ideal control compound for cancer studies aiming to decouple the anti-inflammatory (COX-dependent) effects of NSAIDs from their antitumor (RXRα-dependent) mechanisms. This allows for a cleaner, more interpretable experimental system when the goal is to attribute observed phenotypes specifically to RXRα modulation.

RXRα Antagonist Benchmarking

Given its well-characterized and published IC50 values in standard cell-based assays (9.2 μM for transactivation, 14.5 μM for coactivator interaction) [1], K-8012 serves as an excellent positive control and benchmark for screening campaigns and the characterization of new chemical entities targeting the RXRα nongenomic pathway. Its consistent, quantifiable activity provides a reliable reference point for inter-assay and inter-laboratory comparisons.

Application
Selection Property
Validation Focus
RXRα nongenomic signaling studies
Selective tRXRα antagonism in transactivation and coactivator assays
PI3K/AKT pathway endpoint monitoring
Structure‑based RXRα modulator design
High‑resolution tetrameric LBD complex (PDB: 4N5G)
Molecular modeling and virtual screening context
COX‑2 decoupling control studies
Absence of COX‑inhibitory activity
Phenotype attribution to RXRα modulation
RXRα antagonist benchmarking
Published antagonist reference profiles
Inter‑assay normalization and reference context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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